REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Te:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][Si](C(C)(C)C)(C)C)=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.[F-].[K+].O.[OH-].[Na+]>CO.ClCCl.CCOCC>[Te:15]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)[C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1 |f:1.2,4.5|
|
Name
|
Silyl ether
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h under argon
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was transferred to a 2 L Erlenmeyer flask in an ice bath
|
Type
|
ADDITION
|
Details
|
25% aq. acetic acid was added to pH 6
|
Type
|
CUSTOM
|
Details
|
resulting in formation of a cream-colored precipitate
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the crude product (29 g)
|
Type
|
WASH
|
Details
|
Vacuum chromatography on 1 L flash silica gel, eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
1:4 ethyl acetate:dichloromethane gave the pure product
|
Name
|
|
Type
|
product
|
Smiles
|
[Te](C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |